Bienvenue dans la boutique en ligne BenchChem!

H-D-Lys(Z)-OH

Peptide Chemistry Orthogonal Protection Strategy Solid-Phase Synthesis

H-D-Lys(Z)-OH (CAS 34404-32-5), formally Nε-benzyloxycarbonyl-D-lysine, is a D-configured lysine derivative bearing a benzyloxycarbonyl (Z/Cbz) protecting group on its ε-amino side chain. This compound serves as a protected amino acid building block for peptide synthesis, where the Z group shields the lysine ε-amino function from unwanted side reactions during coupling steps.

Molecular Formula C14H20N2O4
Molecular Weight 280.32 g/mol
CAS No. 34404-32-5
Cat. No. B371206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Lys(Z)-OH
CAS34404-32-5
SynonymsN6-benzyloxycarbonyl-L-lysine
poly(N(epsilon)-benzyloxycarbonyl-L-lysine)
Molecular FormulaC14H20N2O4
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N
InChIInChI=1S/C14H20N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m1/s1
InChIKeyCKGCFBNYQJDIGS-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Lys(Z)-OH (CAS 34404-32-5) in Peptide Synthesis: A Core D-Configured Orthogonal Building Block


H-D-Lys(Z)-OH (CAS 34404-32-5), formally Nε-benzyloxycarbonyl-D-lysine, is a D-configured lysine derivative bearing a benzyloxycarbonyl (Z/Cbz) protecting group on its ε-amino side chain. This compound serves as a protected amino acid building block for peptide synthesis, where the Z group shields the lysine ε-amino function from unwanted side reactions during coupling steps . The compound is a white crystalline powder with a molecular weight of 280.30-280.32 g/mol (C14H20N2O4), melting point in the range of 229-260°C (decomposition observed near 251°C), and an optical rotation [α]20/D of approximately -14.0 ± 2° to -17.0° (c=0.5-1.6 in 1N HCl) . The D-configuration of the α-carbon stereocenter distinguishes it from the naturally occurring L-lysine derivatives, enabling incorporation of D-amino acid residues into peptide sequences for applications requiring enhanced proteolytic stability or altered backbone conformation [1].

Why Generic Substitution of H-D-Lys(Z)-OH Fails: Orthogonal Protection, D-Configuration, and Impurity Constraints


Generic substitution of H-D-Lys(Z)-OH with seemingly similar lysine derivatives—such as H-Lys(Z)-OH (L-enantiomer), H-D-Lys(Boc)-OH (acid-labile ε-protection), or H-Lys(Z)-OMe hydrochloride (esterified carboxyl)—is not chemically equivalent and introduces distinct synthetic liabilities. The orthogonal protection afforded by the Z group enables its selective removal via catalytic hydrogenolysis under neutral conditions, a deprotection pathway incompatible with acid-labile Boc or base-labile Fmoc groups [1]. The D-configuration at the α-carbon imparts a specific stereochemical outcome that L-lysine derivatives cannot replicate, a critical distinction when synthesizing D-amino acid-containing peptides for metabolic stability or stereochemical probing [2]. Furthermore, enantiomeric purity specifications for H-D-Lys(Z)-OH from qualified suppliers include explicit limits on the undesired L-enantiomer (typically ≤0.5% by chiral HPLC), a quality metric absent from racemic mixtures or lower-purity alternatives that can introduce diastereomeric impurities compromising peptide homogeneity [3]. These three dimensions—orthogonal protection chemistry, stereochemical configuration, and controlled enantiomeric purity—cannot be simultaneously satisfied by any single in-class alternative, making substitution chemically non-equivalent and analytically unverifiable for the intended orthogonal deprotection and D-amino acid incorporation objectives [4].

Quantitative Differentiation of H-D-Lys(Z)-OH: Comparative Evidence for Procurement Decisions


Orthogonal Deprotection: Z Group Hydrogenolysis vs. Boc Acidolysis—Selectivity Under Neutral Conditions

The Z (benzyloxycarbonyl) protecting group on the ε-amino position of H-D-Lys(Z)-OH is selectively removable via catalytic hydrogenolysis (H2/Pd) under neutral conditions, whereas the Boc (tert-butyloxycarbonyl) group—found on comparators such as H-D-Lys(Boc)-OH (CAS 31202-69-4)—requires acidic deprotection using trifluoroacetic acid (TFA) [1]. This orthogonal compatibility enables H-D-Lys(Z)-OH to be employed in Boc-strategy peptide synthesis where the Z group remains intact during iterative TFA-mediated Boc deprotection cycles [2]. In contrast, H-D-Lys(Boc)-OH would undergo simultaneous ε-deprotection during α-Boc removal, eliminating orthogonal control [3]. The Z group also demonstrates superior stability to strongly basic conditions that would prematurely cleave Fmoc protecting groups [4].

Peptide Chemistry Orthogonal Protection Strategy Solid-Phase Synthesis

Enantiomeric Purity Control: H-D-Lys(Z)-OH Chiral Specifications vs. Racemic Mixtures

H-D-Lys(Z)-OH is commercially available with defined enantiomeric purity specifications, whereas racemic alternatives such as Z-DL-Lys(Z)-OH (CAS 55592-85-3) contain both D- and L-enantiomers in unspecified or 1:1 ratios [1]. Qualified suppliers of H-D-Lys(Z)-OH provide explicit enantiomer limits: Watanabe Chemical Industries specifies enantiomer (L-isomer) ≤0.5% by HPLC [2]. Commercial specifications for H-D-Lys(Z)-OH typically require chemical purity ≥98% by HPLC with optical rotation [α]20/D values ranging from -14.0° ± 2° to -17.0° (c=0.5-1.6 in 1N HCl) . These chiral purity metrics directly impact downstream diastereomeric purity in peptide products, as L-lysine contamination in a D-lysine building block generates epimeric peptide impurities that are challenging to separate chromatographically [3].

Chiral Purity Diastereomer Control Quality Specification

Salt Form Differentiation: H-D-Lys(Z)-OH Free Base vs. H-Lys(Z)-OMe Hydrochloride—Reactive Functionality Comparison

H-D-Lys(Z)-OH is supplied as the free base (free acid) with a free α-amino group and free α-carboxyl group, enabling direct activation with standard coupling reagents (HBTU, HATU, DCC) without the need for prior ester hydrolysis . In contrast, H-Lys(Z)-OMe hydrochloride (CAS 27894-50-4)—an L-configured, methyl ester-protected analog—requires an additional saponification step (ester hydrolysis) to generate the free carboxylate for peptide coupling, adding a synthetic step and potential for racemization under basic hydrolysis conditions . The free base form of H-D-Lys(Z)-OH also avoids the counterion (HCl) present in hydrochloride salts, which can interfere with coupling efficiency in base-sensitive reaction environments or when stoichiometric control of amine nucleophilicity is required .

Solution-Phase Synthesis Carboxyl Activation Salt Form Selection

Synthetic Application: Chrysobactin Siderophore Synthesis Requiring ε-Z-D-Lysine

H-D-Lys(Z)-OH serves as the essential starting material for the synthesis of chrysobactin, a siderophore critical for virulence in the plant pathogen Erwinia chrysanthemi . The published synthetic route requires the ε-N-Cbz-D-lysine moiety (derived from H-D-Lys(Z)-OH) as the D-lysine donor in the construction of α-N-(2,3-dihydroxybenzoyl)-D-lysyl-L-serine [1]. The synthesis proceeds via coupling of the N-hydroxysuccinimide ester of α-N-(2,3-dibenzyloxybenzoyl)-ε-N-Cbz-D-lysine with L-serine benzyl ester, followed by global deprotection via hydrogenolysis [2]. This synthetic application demonstrates that the ε-Z protection and D-configuration are both structurally required for the target molecule; substitution with L-lysine derivatives would yield the incorrect diastereomer, while alternative ε-protecting groups would not be compatible with the terminal hydrogenolysis step that simultaneously removes the Z group and the benzyl ester on L-serine .

Natural Product Synthesis Siderophore Chemistry Diastereomeric Purity

Supplier-Grade Purity and Stereochemical Specification: H-D-Lys(Z)-OH vs. Alternative Purity Tiers

Commercially available H-D-Lys(Z)-OH is offered across multiple purity tiers with distinct analytical specifications that directly impact downstream peptide purity and reproducibility . Chem-Impex supplies H-D-Lys(Z)-OH at ≥98% purity with optical rotation [α]D20 = -14.0 ± 2° (c=0.5 in 1N HCl) and melting point 230-260°C . TCI America offers ≥98.0% purity by both HPLC and nonaqueous titration, with specific rotation [α]20/D = -15.0 to -17.0° (c=1.6, 2mol/L HCl) . AKSci provides 98% (HPLC) with enantiomer specification implicitly controlled via optical rotation [α]D20 = -14.0 ± 2° (c=0.5 in 1N HCl) and melting point 251°C (dec.) . Lower-purity alternatives are available at 95.00% specification [1], representing a 3-5 absolute percentage point reduction in chemical purity that correlates with increased impurity burden requiring additional purification steps.

Quality Control Analytical Specification Procurement Compliance

Optimal Research and Industrial Applications for H-D-Lys(Z)-OH Based on Quantitative Differentiation Evidence


Boc-Strategy Solid-Phase Peptide Synthesis Requiring Orthogonal ε-Amine Protection

In Boc-strategy SPPS, iterative TFA-mediated deprotection of the α-Boc group is required throughout chain elongation. H-D-Lys(Z)-OH, with its ε-Z protection stable to TFA, allows the ε-amine to remain protected during all TFA cycles and be selectively exposed only upon final hydrogenolysis. This orthogonal compatibility eliminates the need for alternative ε-protecting groups (e.g., 2-Cl-Z, Fmoc) that may introduce additional cost or synthetic complexity [1]. The D-configuration further enables incorporation of proteolytically stable D-lysine residues at specific positions without altering the Boc-compatible protection scheme [2].

Synthesis of D-Amino Acid-Containing Therapeutic Peptides Requiring Metabolic Stability

The D-configuration of H-D-Lys(Z)-OH at the α-carbon stereocenter enables incorporation of D-lysine residues into peptide sequences, conferring enhanced resistance to proteolytic degradation in vivo [1]. This property is critical for therapeutic peptide development where extended plasma half-life and improved bioavailability are desired. The orthogonal ε-Z protection allows the D-lysine residue to be incorporated using standard Boc or Fmoc protocols (with appropriate orthogonal strategy selection) without compromising the stereochemical integrity of the building block [2]. The specified enantiomeric purity (enantiomer ≤0.5%) ensures that the resulting therapeutic peptide is not contaminated with diastereomeric impurities that could alter pharmacological activity or immunogenicity [3].

Natural Product Synthesis: Chrysobactin and Structurally Related Siderophores

The synthesis of chrysobactin, α-N-(2,3-dihydroxybenzoyl)-D-lysyl-L-serine, requires ε-N-Cbz-D-lysine as the D-lysine donor building block [1]. H-D-Lys(Z)-OH provides precisely this structural requirement: D-configuration for the correct stereochemistry of the D-lysyl moiety and ε-Z protection for orthogonal compatibility with the terminal hydrogenolysis step that simultaneously removes the Z group and the L-serine benzyl ester [2]. Alternative lysine derivatives lacking either the D-configuration (L-lysine analogs) or the Z protection (Boc or Fmoc ε-protected D-lysine) would fail to yield the correct diastereomer or would require additional deprotection steps incompatible with the published route [3].

Peptidomimetic and Conformational Probe Development

The D-configuration of H-D-Lys(Z)-OH imparts a backbone conformation distinct from L-lysine residues, making it valuable for probing structure-activity relationships and designing peptidomimetics with altered secondary structure propensity [1]. The free α-amino and α-carboxyl groups enable direct incorporation via standard coupling chemistry without prior functional group manipulation, accelerating synthetic throughput compared to ester-protected alternatives that require additional hydrolysis steps [2]. The high enantiomeric purity specification (≤0.5% L-enantiomer) ensures that observed biological or structural effects can be confidently attributed to the D-configuration rather than to contaminating L-epimers [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-D-Lys(Z)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.